molecular formula C14H9F3O3 B6407155 2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261888-03-2

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407155
CAS RN: 1261888-03-2
M. Wt: 282.21 g/mol
InChI Key: WCRKOXBEFREINW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% (2-H4TFPBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 262.2 g/mol and melting point of 158-160°C. 2-H4TFPBA has been used in a variety of research applications, including drug synthesis, nanomaterials, and photochemistry.

Scientific Research Applications

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in drug synthesis as a building block for the synthesis of various drugs, including anti-cancer and anti-inflammatory drugs. It has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene, which have applications in electronics and photochemistry. In addition, 2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in photochemistry to study the photophysical and photochemical properties of organic molecules.

Mechanism of Action

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% acts as an electron donor, donating electrons to other molecules in order to form covalent bonds. This allows it to be used in the synthesis of various drugs and nanomaterials. In addition, it can act as an electron acceptor, accepting electrons from other molecules in order to form covalent bonds. This allows it to be used in photochemistry to study the photophysical and photochemical properties of organic molecules.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, it is generally regarded as non-toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% is a relatively inexpensive compound and is readily available in a variety of forms, such as powder and solution. This makes it ideal for use in laboratory experiments. However, it is relatively unstable and has a low solubility, which can limit its use in certain applications.

Future Directions

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% has a wide range of potential applications in scientific research. Further research could explore its potential use in drug synthesis, nanomaterials, and photochemistry. In addition, further research could explore its biochemical and physiological effects, as well as its potential applications in other areas, such as catalysis and materials science.

Synthesis Methods

2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-trifluoromethylaniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is 4-trifluoromethylbenzoic acid, which is then reacted with 2-hydroxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The final product is 2-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-11(13(19)20)12(18)7-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKOXBEFREINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691164
Record name 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-03-2
Record name 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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